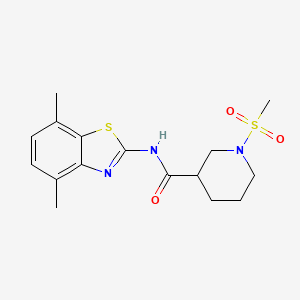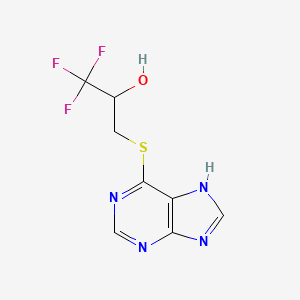
4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol is a synthetic organic compound known for its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol typically involves a multi-step process, which includes the formation of intermediate compounds and their subsequent reactions. The key steps include:
Formation of 4-allyl-4-(4-chlorophenyl)thiazole: : This can be achieved through the reaction of 4-chloroaniline with allyl bromide, followed by cyclization with sulfur and carbon disulfide to form the thiazole ring.
Formation of Hydrazono Intermediate: : The 4-allyl-4-(4-chlorophenyl)thiazole is then reacted with hydrazine to form the hydrazono derivative.
Addition of Phenol Group: : Finally, the hydrazono intermediate is reacted with 4-hydroxybenzaldehyde to introduce the phenol group and complete the synthesis of this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar routes but optimized for higher yields and purity. Common techniques include the use of continuous flow reactors and advanced purification methods such as chromatography and recrystallization to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced thiazole or phenol derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the allyl side chain or the chlorophenyl group, forming a variety of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction might result in the formation of reduced phenol compounds.
Aplicaciones Científicas De Investigación
4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol has numerous scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Investigated for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Explored for its therapeutic potential, particularly in drug discovery and development, targeting specific molecular pathways and disease models.
Industry: : Utilized in the production of specialty chemicals, materials science, and as intermediates in the synthesis of dyes, pigments, and polymers.
Mecanismo De Acción
The exact mechanism of action of 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol depends on its specific application. Generally, the compound interacts with molecular targets such as enzymes, receptors, or DNA, affecting biochemical pathways and cellular processes. For example, in its antimicrobial activity, the compound might inhibit key enzymes involved in bacterial cell wall synthesis or disrupt fungal cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: : Compounds containing the thiazole ring, such as 2-aminothiazole, which exhibit similar biological activities.
Phenolic Compounds: : Such as phenol and its derivatives, known for their antioxidant and antimicrobial properties.
Hydrazono Compounds: : Including hydrazones like isoniazid, used as antitubercular agents.
Uniqueness
What sets 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol apart is its combination of functional groups, offering a unique set of chemical reactivity and biological activity. The presence of the thiazole ring, chlorophenyl group, and phenol moiety in a single molecule provides a versatile platform for developing new chemical entities with diverse applications.
Exploring this compound further could lead to novel discoveries and advancements in various scientific fields
Propiedades
IUPAC Name |
4-[(Z)-[(Z)-[4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-2-11-23-18(15-5-7-16(20)8-6-15)13-25-19(23)22-21-12-14-3-9-17(24)10-4-14/h2-10,12-13,24H,1,11H2/b21-12-,22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAAMJKVRJWZQQ-XIVPUQJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NN=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=CS/C1=N\N=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
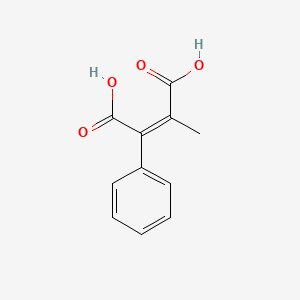
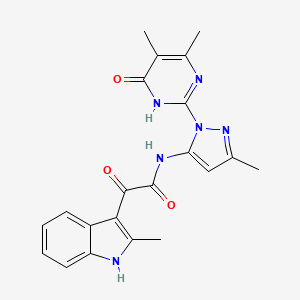

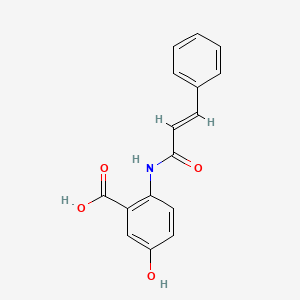
![(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid](/img/structure/B2671865.png)
![2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2671867.png)
![1,3-dimethyl-6-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2671868.png)

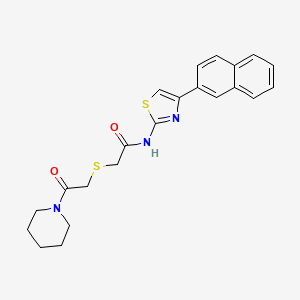
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2671871.png)
![4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2671872.png)

